

(Diacetoxyiodo)benzene: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diacetoxyiodobenzene*

Cat. No.: *B1259982*

[Get Quote](#)

(Diacetoxyiodo)benzene, also known as Phenyl iodine(III) diacetate (PIDA), is a hypervalent iodine reagent renowned for its versatility as a mild oxidizing agent in a vast array of organic transformations. This guide provides an in-depth overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols and reaction mechanisms relevant to researchers, scientists, and drug development professionals.

Core Properties and Specifications

(Diacetoxyiodo)benzene is a stable, white to off-white crystalline solid, which has made it a popular and safer alternative to many heavy metal-based oxidants. Its fundamental properties are summarized below.

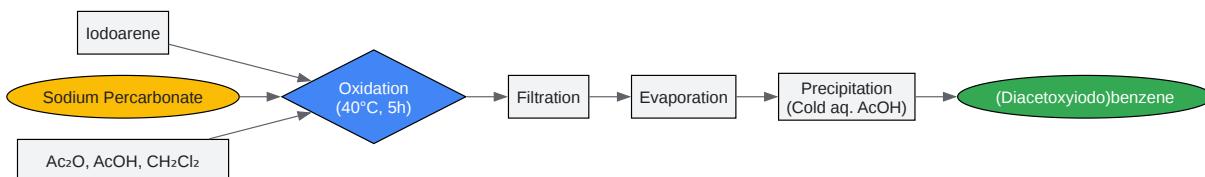
Property	Value	References
CAS Number	3240-34-4	[1] [2] [3] [4] [5]
Molecular Formula	$C_{10}H_{11}IO_4$	[2] [4]
Molecular Weight	322.10 g/mol	[3] [5] [6]
Appearance	White to off-white crystalline powder	[2]
Melting Point	160-164 °C	[2]
Solubility	Soluble in AcOH, MeCN, CH_2Cl_2	[2] [7]

Synthesis of (Diacetoxyiodo)benzene

Several methods have been developed for the synthesis of (diacetoxyiodo)benzene. A common and effective laboratory-scale preparation involves the oxidation of iodoarenes.

Experimental Protocol: Synthesis from Iodoarenes

This protocol is adapted from a procedure utilizing sodium percarbonate as a safe and efficient oxidant.^[8]


Materials:

- Iodoarene (e.g., iodobenzene)
- Sodium percarbonate ($2\text{Na}_2\text{CO}_3 \cdot 3\text{H}_2\text{O}_2$)
- Acetic anhydride (Ac_2O)
- Glacial acetic acid (AcOH)
- Dichloromethane (CH_2Cl_2)
- 10% aqueous acetic acid

Procedure:

- Slowly add sodium percarbonate (3.3 equivalents) in portions to a stirred mixture of acetic anhydride, glacial acetic acid, and dichloromethane at a temperature maintained at or below 30 °C.
- Continue stirring the mixture for 1.5 hours.
- Add the iodoarene (1 equivalent) to the reaction mixture.
- Stir the reaction mixture at 40 °C for 5 hours.
- After cooling, filter the precipitated sodium acetate and wash it with dichloromethane.
- Evaporate the combined filtrates under reduced pressure.

- Rapidly add cold (0-5 °C) 10% aqueous acetic acid to the residue to precipitate the (diacetoxyiodo)arene.
- Collect the solid product by filtration, wash with cold water, and dry.

[Click to download full resolution via product page](#)

Synthesis workflow for (Diacetoxyiodo)benzene.

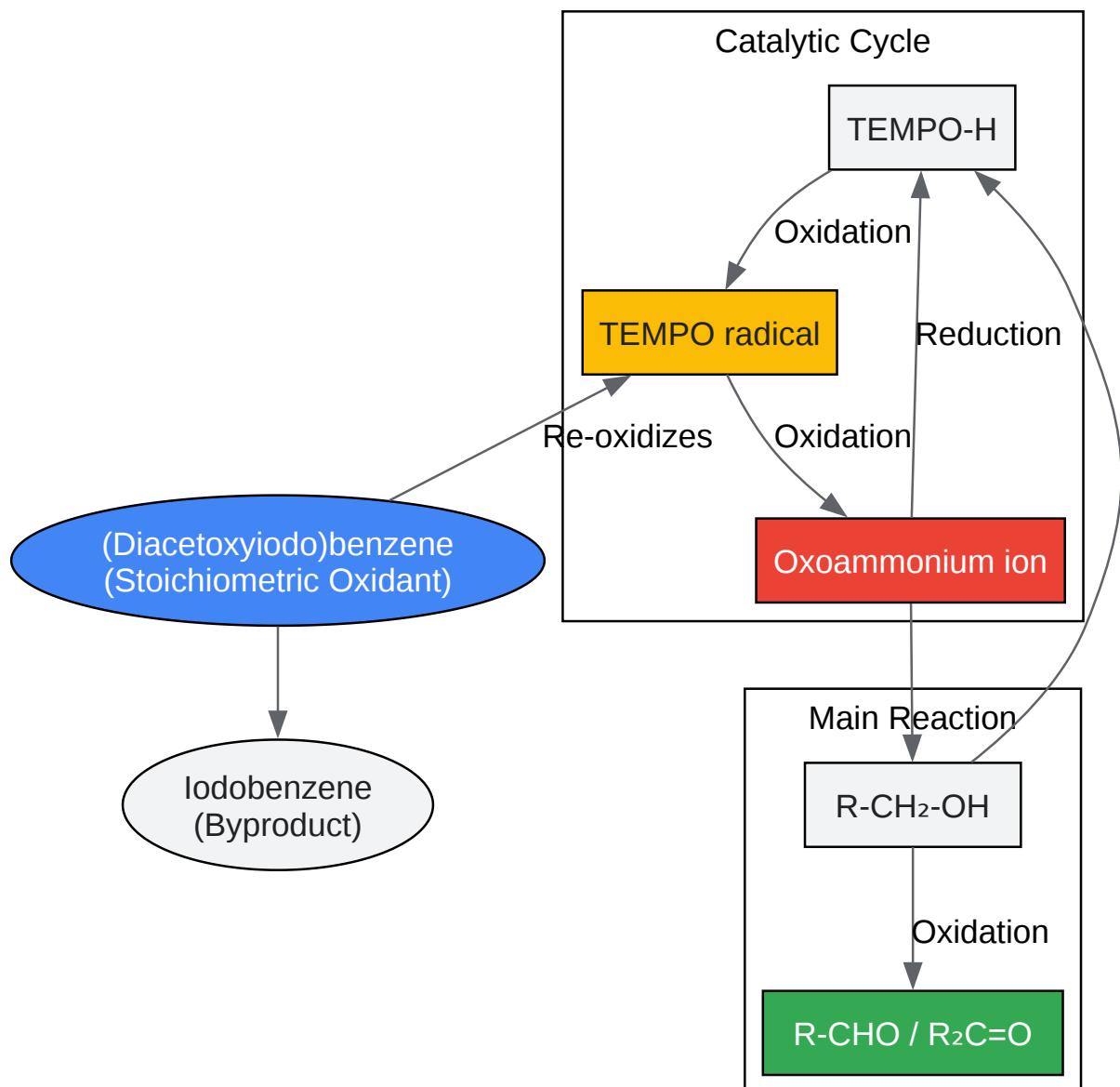
Key Applications and Experimental Protocols

(Diacetoxyiodo)benzene is a versatile reagent employed in a wide range of chemical transformations. Below are detailed protocols for some of its most significant applications.

TEMPO-Mediated Oxidation of Alcohols

A prominent application of (diacetoxyiodo)benzene is in the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, in the presence of a catalytic amount of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO).^[9] This method is valued for its mild conditions and high selectivity, avoiding over-oxidation to carboxylic acids.

This protocol is a general method and can be adapted for flow chemistry systems for enhanced efficiency.^[10]


Materials:

- Alcohol
- (Diacetoxyiodo)benzene (1.1 - 2 equivalents)

- TEMPO (10-20 mol%)
- Dichloromethane (CH₂Cl₂)

Procedure:

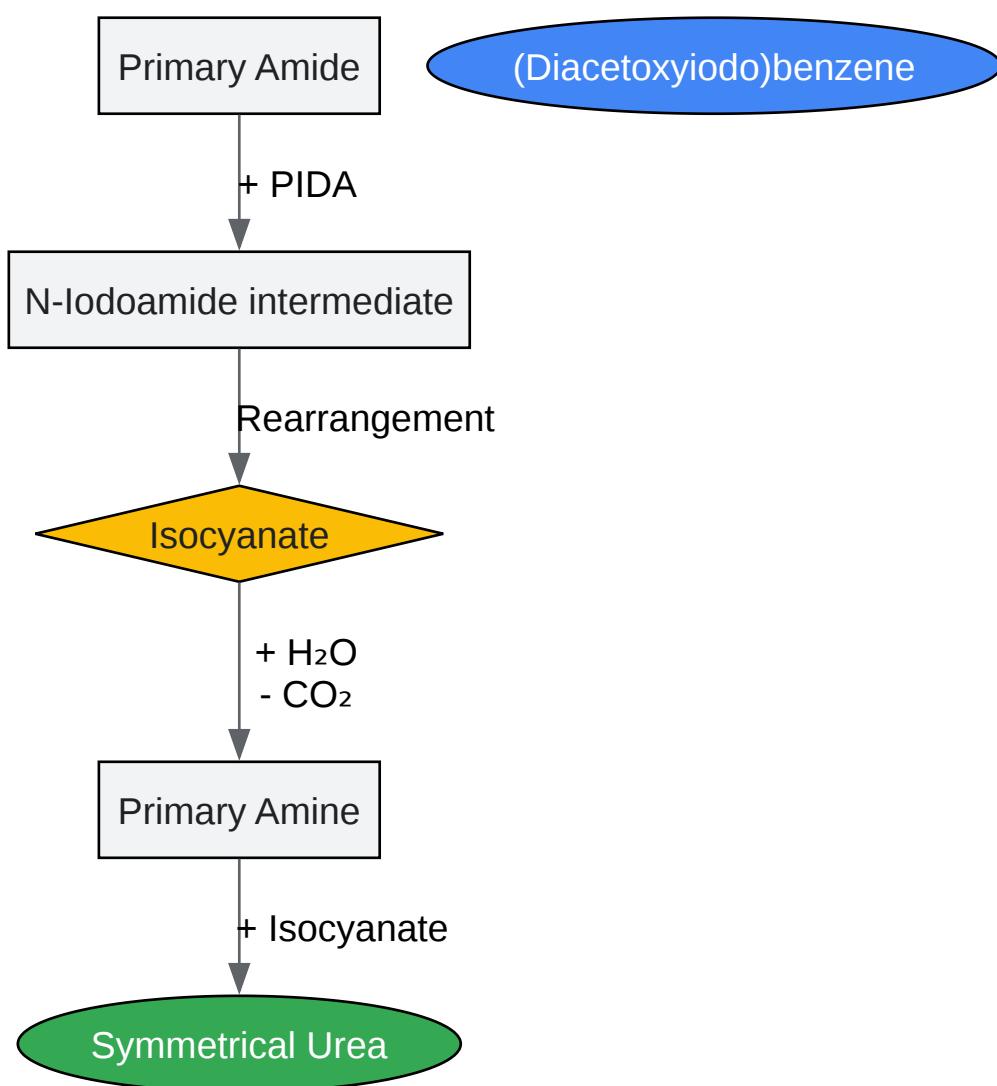
- Dissolve the alcohol and (diacetoxyiodo)benzene in dichloromethane.
- In a separate vessel, dissolve TEMPO in dichloromethane.
- Combine the two solutions. For batch reactions, stir the mixture at room temperature or slightly elevated temperatures (e.g., 35 °C) and monitor the reaction progress by TLC.
- Upon completion, the reaction mixture can be worked up by standard procedures, often involving washing with a reducing agent (e.g., sodium thiosulfate) to remove excess iodine species, followed by extraction and purification by column chromatography.

[Click to download full resolution via product page](#)

Mechanism of TEMPO-mediated alcohol oxidation.

Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.^[11] (Diacetoxyiodo)benzene can be used as a mild reagent to induce this rearrangement, offering an alternative to the traditional use of bromine and strong base, which is particularly useful for base-sensitive substrates.^[12]


This procedure details the (diacetoxyiodo)benzene-induced Hofmann rearrangement of amides to form symmetrical ureas.[\[13\]](#)

Materials:

- Primary amide
- (Diacetoxyiodo)benzene (DAIB; 1.3 equivalents)
- Water (3.0 equivalents)
- Dichloromethane (CH_2Cl_2)

Procedure:

- Prepare a solution of the primary amide, (diacetoxyiodo)benzene, and water in dichloromethane.
- Stir the solution at ambient temperature for 16 hours.
- Heat the resulting solution to 40 °C for 1 hour.
- Concentrate the solution under vacuum.
- Purify the residue by column chromatography on silica gel to yield the corresponding symmetrical urea.

[Click to download full resolution via product page](#)

Simplified pathway of the Hofmann rearrangement.

Synthesis of NH-Sulfoximines

(Diacetoxyiodo)benzene serves as an effective oxidant in a metal-free protocol for the synthesis of NH-sulfoximines from sulfides, using ammonium carbamate as a convenient ammonia source.[\[14\]](#)

Materials:

- Sulfide (1.0 equivalent)
- Ammonium carbamate (2.0 equivalents)

- (Diacetoxyiodo)benzene (2.5 equivalents)

Procedure:

- Sequentially add the sulfide and ammonium carbamate to a reaction vessel.
- Add (diacetoxyiodo)benzene in four roughly equal portions over 5 minutes to control decarboxylation.
- Stir the reaction mixture at 25 °C for 3 hours. The mixture will typically turn from colorless to pale yellow.
- Monitor the reaction progress by TLC.
- Upon completion, the product can be isolated and purified using standard techniques.

Other Notable Applications

Beyond the detailed examples, (diacetoxyiodo)benzene is a key reagent in a multitude of other synthetic transformations, including:

- Suárez Oxidation: Photolysis of hydroxy compounds in the presence of PIDA and iodine to generate cyclic ethers.[\[1\]](#)
- α -Functionalization of Ketones: Oxidation of enolizable ketones to provide α -hydroxydimethylketals.[\[2\]](#)
- Cleavage of Carbon-Carbon Bonds: In the presence of a Lewis acid, PIDA can mediate the cleavage of C-C bonds in 3-oxo-butanamides to form 2,2-dihalo-N-phenylacetamides.[\[15\]](#) [\[16\]](#)
- Synthesis of Heterocycles: It is used in the construction of various heterocyclic rings such as quinoxalines.[\[5\]](#)

Safety and Handling

(Diacetoxyiodo)benzene is classified as an irritant and is harmful if swallowed. It can cause skin and eye irritation and may irritate the respiratory system.[\[3\]](#) Appropriate personal protective

equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. Work should be conducted in a well-ventilated fume hood. Despite these hazards, it is considered to have a low toxicity profile relative to traditional heavy metal oxidants.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (Diacetoxyiodo)benzene - Wikipedia [en.wikipedia.org]
- 2. (Diacetoxyiodo)benzene: Applications in Organic Synthesis and Safety Considerations _ Chemicalbook [chemicalbook.com]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phenyl iodine(III) diacetate - Enamine [enamine.net]
- 8. Easy Preparation of (Diacetoxyiodo)arenes from Iodoarenes with Sodium Percarbonate as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TEMPO-hypervalent Iodine - Wordpress [reagents.acsgcipr.org]
- 10. Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 12. Hofmann Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Organic synthesis using (diacetoxyiodo)benzene (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic synthesis using (diacetoxyiodo)benzene (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides [beilstein-journals.org]

- To cite this document: BenchChem. [(Diacetoxyiodo)benzene: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1259982#diacetoxyiodo-benzene-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b1259982#diacetoxyiodo-benzene-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com